molecular formula C7H10F3NO4 B2525006 Methyl (2S)-azetidine-2-carboxylate;2,2,2-trifluoroacetic acid CAS No. 1835735-21-1

Methyl (2S)-azetidine-2-carboxylate;2,2,2-trifluoroacetic acid

Cat. No. B2525006
M. Wt: 229.155
InChI Key: NOGYFFLHSFFVAV-WCCKRBBISA-N
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Description

The compound "Methyl (2S)-azetidine-2-carboxylate;2,2,2-trifluoroacetic acid" is a derivative of azetidine-2-carboxylic acid, which is a four-membered nitrogen-containing ring (azetidine) with a carboxylic acid functionality. The presence of a methyl group and the specific (2S) stereochemistry indicate that this compound is chiral and has potential applications in the synthesis of enantiomerically pure molecules, which is crucial in pharmaceutical research .

Synthesis Analysis

The synthesis of azetidine-2-carboxylic acid derivatives has been explored in various studies. A practical synthesis of enantiopure 2-methyl-azetidine-2-carboxylic acid has been reported, utilizing (S)-phenylglycinol as a resolving agent, which highlights the importance of chiral auxiliaries in obtaining enantiomerically pure compounds . Another study describes a straightforward synthesis of both enantiomers of azetidine-2-carboxylic acid from inexpensive starting materials, emphasizing the construction of the azetidine ring through intramolecular alkylation . These methods are crucial for the preparation of compounds like "Methyl (2S)-azetidine-2-carboxylate;2,2,2-trifluoroacetic acid" and demonstrate the feasibility of synthesizing such molecules on a practical scale.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a strained four-membered ring, which can influence the reactivity and physical properties of the compound. The stereochemistry at the 2-position is particularly important for the biological activity of these molecules. For instance, the synthesis of a novel ligand for nicotinic receptors involved the use of trifluoroacetic acid (TFA) for deprotection, which suggests that the functional groups attached to the azetidine ring can be manipulated under controlled conditions to yield specific target molecules .

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the Stille coupling reaction has been used to synthesize analogs of A-85380, indicating that azetidine derivatives can participate in palladium-catalyzed cross-coupling reactions . Additionally, the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their subsequent ring opening to form diverse α-(trifluoromethyl)amines demonstrates the versatility of azetidine derivatives in forming a wide range of chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The ring strain in azetidines can lead to unique reactivity patterns, as seen in the regiospecific ring opening of 1-alkyl-2-(trifluoromethyl)azetidines . The presence of electron-withdrawing groups, such as the trifluoromethyl group, can further affect the chemical behavior of these compounds. The synthesis of isomeric analogs of dl-proline, such as 2-carboxy-4-methylazetidine, provides insights into the conformational preferences of these molecules, which can be relevant for their incorporation into larger peptide structures .

Scientific Research Applications

Multicomponent Coupling Reactions

  • Synthesis of N-Aryl β-Amino Alcohols : Trifluoroacetic acid promotes a transition-metal-free, three-component coupling involving N-substituted aziridines, arynes, and water. This reaction process facilitates the creation of medicinally important N-aryl β-amino alcohol derivatives, demonstrating the versatility of azetidines and trifluoroacetic acid in synthesizing complex organic molecules with potential therapeutic applications (Roy, Baviskar, & Biju, 2015).

Synthesis of Novel Isomeric Analogs

  • Synthesis of 2-carboxy-4-methylazetidine : This research outlines the synthesis of a novel isomeric analog of dl-proline, showcasing the utility of azetidine derivatives in creating new compounds that could have significant implications in the development of polypeptides and other polymers with unique physical properties (Soriano, Podraza, & Cromwell, 1980).

Ligand Synthesis for Nicotinic Receptors

  • Synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine : Demonstrates the potential of azetidine derivatives in synthesizing novel ligands for nicotinic receptors, indicating their importance in neuroscience research and the development of diagnostic tools (Karimi & Långström, 2002).

Enantioselective Synthesis

  • Practical asymmetric preparation of azetidine-2-carboxylic acid : This research highlights methods for synthesizing enantiomers of azetidine-2-carboxylic acid from inexpensive chemicals, showcasing the chemical's significance in creating optically active compounds, which are crucial for the pharmaceutical industry (Couty, Evano, Vargas-Sanchez, & Bouzas, 2005).

properties

IUPAC Name

methyl (2S)-azetidine-2-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.C2HF3O2/c1-8-5(7)4-2-3-6-4;3-2(4,5)1(6)7/h4,6H,2-3H2,1H3;(H,6,7)/t4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGYFFLHSFFVAV-WCCKRBBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCN1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S)-azetidine-2-carboxylate;2,2,2-trifluoroacetic acid

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